molecular formula C17H12N2O3 B2789409 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 902582-56-3

8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one

Cat. No.: B2789409
CAS No.: 902582-56-3
M. Wt: 292.294
InChI Key: XATUYNYKDFYZMG-UHFFFAOYSA-N
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Description

8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential as an allosteric modulator of the Follicle-Stimulating Hormone Receptor (FSHR) . The chromeno[2,3-c]pyrazol-3-one scaffold is a recognized core structure in the development of therapeutic agents . Compounds within this chemical class have been investigated for the treatment of various conditions mediated by FSHR, including reproductive health disorders and certain disease states . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers can utilize this compound for in-vitro studies to further elucidate structure-activity relationships, mechanism of action, and its broader pharmacological profile.

Properties

IUPAC Name

8-methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-21-14-9-5-6-11-10-13-16(22-15(11)14)18-19(17(13)20)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATUYNYKDFYZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves a multi-step process. One common method includes the cyclization of intermediate compounds. For instance, the preparation can be achieved by reacting 1-phenyl-2-pyrazolin-5-one with 2,6-difluorobenzoyl chloride under basic conditions (e.g., calcium hydroxide in dioxane) followed by cyclization using sodium hydride in dimethylformamide (DMF) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In particular, compounds derived from 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one have been evaluated for their ability to reduce inflammation in various experimental models, demonstrating promising results comparable to established anti-inflammatory drugs like indomethacin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against a range of pathogens. Research has demonstrated that pyrazole derivatives can exhibit potent antibacterial and antifungal effects. For example, compounds similar to this compound have shown efficacy against Escherichia coli, Staphylococcus aureus, and Candida albicans .

Anticancer Activity

The anticancer potential of chromeno-pyrazole derivatives is another area of active research. Studies have reported that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, some derivatives have been identified as effective against breast cancer (MCF-7) and cervical cancer (HeLa) cells in vitro .

Case Study 1: Anti-inflammatory Evaluation

A study conducted by Bandgar et al. synthesized several pyrazole derivatives based on chromeno structures and evaluated their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that specific derivatives exhibited significant inhibition of edema formation compared to control groups .

Case Study 2: Antimicrobial Testing

In another investigation, Bekhit et al. focused on the synthesis of thiazolyl pyrazole derivatives and tested their antimicrobial activity against common bacterial strains. The study highlighted the effectiveness of certain derivatives derived from chromeno-pyrazoles in inhibiting bacterial growth .

Case Study 3: Anticancer Screening

A recent publication detailed the synthesis of trisubstituted pyrazole derivatives that were tested for their anticancer properties using MTT assays on various cancer cell lines. Compounds containing the chromeno-pyrazole framework showed significant cytotoxicity against MCF-7 cells, suggesting potential for development as anticancer agents .

Summary Table of Biological Activities

Activity TypeCompound DerivativeBiological EffectReference
Anti-inflammatoryPyrazole derivative from chromenoIL-6 and TNF-α inhibition
AntimicrobialThiazolyl pyrazole derivativeInhibition of E. coli and S. aureus
AnticancerTrisubstituted pyrazole derivativeCytotoxicity against MCF-7 cells

Mechanism of Action

The mechanism by which 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their function and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromeno Ring

Table 1: Substituent Effects on Chromeno[2,3-c]pyrazol-3-one Derivatives
Compound Substituent (Position) Key Properties/Activities References
8-Methoxy-2-phenyl derivative -OCH3 (C8) Enhanced solubility; potential H-bonding
(2-Chlorophenyl)-3-methyl derivative -Cl (C2), -CH3 (C3) Increased lipophilicity; antimicrobial
5-Hydroxy-2-phenyl derivatives -OH (C5) ESIPT activity; optical applications
Thiopyrano analogs S instead of O Altered electronic properties

Key Observations :

  • Methoxy vs. Chloro : The 8-methoxy group improves solubility compared to chloro substituents, which may enhance bioavailability .
  • Hydroxy Group : 5-Hydroxy derivatives exhibit excited-state intramolecular proton transfer (ESIPT), making them suitable for fluorescent probes, unlike the methoxy analog .
  • Thiopyrano Derivatives: Sulfur substitution reduces hydrogen-bonding capacity but increases metabolic stability .

Pyrazole Core Modifications

Table 2: Pyrazole Substituent Impact
Compound Pyrazole Substituent Biological Activity References
8-Methoxy-2-phenyl derivative Phenyl (C2) Anticancer, antimicrobial
Spiro[indole-3,4′-pyrano] derivatives Spiro architecture Anthelmintic; structural rigidity
Schiff base derivatives Imine linkage Enhanced antimicrobial activity

Key Observations :

  • Phenyl Group : The 2-phenyl substituent facilitates π-π stacking in enzyme binding pockets, common in anticancer agents .
  • Schiff Bases : Imine linkages in pyrazol-3-one derivatives enhance antimicrobial efficacy via metal chelation .
Table 3: Reported Activities of Chromeno[2,3-c]pyrazol-3-one Derivatives
Compound Activity Mechanism Notes References
8-Methoxy-2-phenyl derivative Not explicitly reported Inferred from structural analogs
Benzopyrano[2,3-c]pyrazol-4(2H)-ones Anthelmintic Disruption of helminth metabolism
3(5)-(2-Hydroxyaryl)pyrazoles Antimicrobial, antioxidant ROS scavenging; membrane disruption

Key Observations :

    Biological Activity

    8-Methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound belonging to the chromeno-pyrazole class. Its unique structure, characterized by a chromene ring fused with a pyrazole ring, presents significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C16H15N3O3C_{16}H_{15}N_{3}O_{3}. The presence of methoxy and phenyl groups enhances its chemical properties and biological interactions.

    Biological Activities

    1. Antioxidant Activity
    Research indicates that compounds within the pyrazole family exhibit significant antioxidant properties. The antioxidant activity of this compound has been suggested through its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative stress.

    2. Antimicrobial Activity
    Studies have shown that chromeno-pyrazole derivatives possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi, indicating potential applications in treating infections.

    3. Anticancer Properties
    The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, although further investigation is needed to elucidate its mechanisms of action.

    4. Enzyme Inhibition
    this compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For example, its interaction with dihydroorotate dehydrogenase (DHODH) has been documented, suggesting potential as an immunosuppressive agent .

    Table 1: Summary of Biological Activities

    Activity TypeDescriptionReference
    AntioxidantScavenges free radicals; inhibits lipid peroxidation
    AntimicrobialEffective against bacterial strains and fungi
    AnticancerInhibits proliferation in cancer cell lines
    Enzyme InhibitionInhibits DHODH; potential immunosuppressive effects

    Synthesis Methods

    The synthesis of this compound typically involves multi-step processes including cyclization reactions. One common method includes:

    • Preparation of Intermediates : Reacting 1-phenyl-2-pyrazolin-5-one with 2,6-difluorobenzoyl chloride under basic conditions.
    • Cyclization : Using sodium hydride in dimethylformamide (DMF) to facilitate the formation of the chromeno-pyrazole structure.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one, and how are intermediates characterized?

    • Methodology : The compound can be synthesized via cyclocondensation of substituted chalcones with hydrazine derivatives. For example, starting from 1-chloro-4-methoxybenzene, sequential Claisen-Schmidt condensation and heterocyclization with hydrazine hydrate yield the chromeno-pyrazol-3-one core. Key intermediates are characterized using:

    • 1H/13C NMR to confirm regiochemistry and substituent positions.

    • Mass spectrometry (MS) for molecular ion verification.

    • Elemental analysis to validate purity.

    • X-ray crystallography (e.g., SHELXL refinement ) for unambiguous structural determination .

      • Example Protocol :
    StepReagents/ConditionsYield (%)Characterization Tools
    11-chloro-4-methoxybenzene, Knoevenagel condensation75–80TLC, NMR
    2Hydrazine hydrate, ethanol reflux60–65MS, Elemental Analysis

    Q. How is the crystal structure of this compound determined, and what software is used for refinement?

    • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

    • Data Collection : Using a diffractometer (e.g., Bruker D8 Venture).
    • Structure Solution : SHELXS/SHELXD for phase problem resolution .
    • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
    • Validation : ORTEP-3 for graphical representation and CIF file generation .
      • Critical Parameters :
    • R-factor (<5% for high-quality data).
    • Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) to interpret supramolecular packing .

    Advanced Research Questions

    Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?

    • Methodology :

    • Disordered Moieties : Use PART instructions in SHELXL to model split positions, constrained via similarity restraints .
    • Twinning : Apply TWIN/BASF commands in SHELXL for detwinning (common in high-symmetry space groups).
    • Validation Tools :
    • PLATON for symmetry checks.
    • Mercury CSD for intermolecular interaction analysis .
      • Case Study : A derivative with methoxy-phenyl substituents exhibited rotational disorder; PART 0.5 occupancy refinement resolved electron density ambiguities .

    Q. How are bioactivity assays designed to evaluate the fungicidal/insecticidal potential of this compound?

    • Methodology :

    • Fungicidal Testing :
    • Strains : Fusarium oxysporum, Botrytis cinerea (common agricultural pathogens).
    • Protocol : Agar dilution method (50 ppm concentration), IC50 determination via probit analysis .
    • Insecticidal Testing :
    • Models : Spodoptera litura (leaf-dip method).
    • Metrics : Mortality rates at 72 hours, compared to positive controls (e.g., chlorpyrifos) .
      • Data Interpretation :
    CompoundFungal Growth Inhibition (%)Insect Mortality (%)
    8-methoxy derivative65–7020–25
    Positive Control85 (Carbendazim)95 (Chlorpyrifos)

    Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for chromeno-pyrazol-3-one derivatives?

    • Methodology :

    • Substituent Scanning : Systematic variation of substituents (e.g., methoxy vs. nitro groups at position 8).
    • Computational Modeling :
    • DFT Calculations : To correlate electronic effects (e.g., HOMO-LUMO gaps) with bioactivity .
    • Molecular Docking : Identify binding modes in fungal cytochrome P450 targets .
      • Example SAR Trend :
    Substituent (Position 8)Fungicidal Activity (IC50, μM)Electron-Withdrawing Character
    -OCH312.5Moderate
    -NO28.3High

    Q. How can reproducibility issues in synthetic yields or spectral data be troubleshooted?

    • Methodology :

    • Reaction Optimization :
    • Solvent Screening : Ethanol vs. DMF for cyclization efficiency.
    • Catalyst Additives : p-TSA for acid-mediated cyclization .
    • Analytical Cross-Validation :
    • 2D NMR (COSY, HSQC) : To confirm coupling patterns in complex spectra.
    • LC-MS/MS : Detect trace impurities (e.g., hydrazine byproducts) .
      • Case Study : A 15% yield discrepancy was traced to incomplete hydrazine elimination; LC-MS identified residual hydrazine, resolved via silica gel chromatography .

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